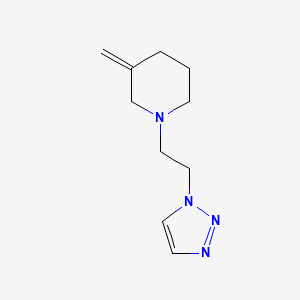

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine

Description

Properties

IUPAC Name |

3-methylidene-1-[2-(triazol-1-yl)ethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-10-3-2-5-13(9-10)7-8-14-6-4-11-12-14/h4,6H,1-3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDDUZHOLEPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CCN2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, commonly referred to as "click chemistry".

Attachment of the Piperidine Ring: The triazole ring is then linked to a piperidine derivative through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The triazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with similar piperidine- and triazole-containing derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Synthetic Accessibility :

- The target compound’s synthesis is simpler than the multi-heterocyclic derivative in , which requires sequential oxadiazole and pyrrolopyridine formations . Its triazole-ethyl-piperidine motif can be efficiently assembled via CuAAC, as described for analogous triazole-pyridine esters .

Electronic and Steric Profiles: The methylene group at position 3 introduces conformational flexibility absent in rigid analogues like the pyridine-triazole ester (). This flexibility may enhance binding to dynamic biological targets.

Biological Relevance :

- Triazole-piperidine hybrids are often explored as protease inhibitors or receptor modulators due to their ability to mimic peptide bonds . The ethyl-triazole linker in the target compound may optimize pharmacokinetic properties over bulkier derivatives (e.g., ’s oxadiazole-phenylmethylene group).

Research Findings and Implications

- Click Chemistry Utility : The compound exemplifies the scalability of CuAAC for constructing drug-like molecules, aligning with Kolb and Sharpless’s principles of modular, high-yield reactions .

- Structure-Activity Relationship (SAR) : Methylenepiperidine derivatives often exhibit enhanced bioavailability compared to fully saturated piperidines, suggesting the target’s methylene group could improve membrane permeability .

- Limitations : The absence of electron-deficient substituents (e.g., oxadiazoles in ) may reduce binding affinity to certain targets, necessitating further functionalization.

Biological Activity

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the use of click chemistry techniques, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole rings, which are integral to the compound's structure.

General Synthetic Route:

- Formation of Triazole: An azide and an alkyne are reacted under Cu(I) catalysis.

- Piperidine Modification: The resulting triazole is then alkylated with a suitable piperidine derivative to yield the final compound.

Biological Activity

The biological activity of this compound includes various pharmacological effects:

Antitumor Activity

Research indicates that compounds containing triazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives with triazole structures can inhibit tumor cell proliferation through modulation of critical signaling pathways such as PI3K/AKT/mTOR .

Anti-inflammatory Effects

Triazole derivatives have also been reported to possess anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and mediating immune responses .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known for their ability to disrupt cellular processes in bacteria and fungi, making them candidates for further investigation in this area .

Case Studies

Several studies have investigated the biological applications of triazole-containing compounds:

- Antitumor Efficacy : In a study using mouse xenograft models, compounds similar to this compound showed significant tumor growth inhibition at low doses. This highlights the compound's potential as a therapeutic agent in oncology .

- Inflammation Models : In vitro assays demonstrated that triazole derivatives can significantly reduce the production of inflammatory mediators in macrophage cultures, suggesting a pathway for treatment in chronic inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including click chemistry for triazole ring formation and alkylation/amination for piperidine modification. Key steps include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

- Piperidine Functionalization : Alkylation or Michael addition to introduce the methylene group.

Critical parameters affecting yield include: - Catalyst Loading : Optimal Cu(I) concentration (e.g., 5-10 mol%) to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Temperature : Controlled heating (60-80°C) accelerates cycloaddition while avoiding decomposition .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing triazole protons at δ 7.5–8.0 ppm and piperidine methylene groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ at m/z 235.1422 for C10H15N4+) .

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking :

- Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., cytochrome P450 or kinases). The triazole ring’s electron-rich nature favors hydrogen bonding with active-site residues .

- Molecular Dynamics (MD) Simulations :

- Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., root-mean-square deviation <2 Å indicates stable binding) .

- Pharmacophore Modeling :

- Identifies critical features (e.g., triazole as a hydrogen bond acceptor, piperidine’s lipophilic tail) for activity against antimicrobial targets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Structural Analysis :

- Compare analogs (e.g., 2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one) to identify substituent effects on activity .

- Dose-Response Studies :

- Conduct IC50/EC50 assays across multiple cell lines (e.g., NIH/3T3 vs. HeLa) to assess cell-type specificity .

- Statistical Experimental Design :

- Use factorial design (e.g., 2^k designs) to isolate variables (e.g., pH, temperature) causing variability in bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.